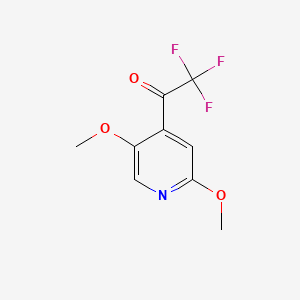
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxy groups attached to the pyridine ring and a trifluoromethyl ketone group
Métodos De Preparación
The synthesis of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Reaction Mechanism: The trifluoroacetic anhydride reacts with the 2,5-dimethoxypyridine to form the desired trifluoromethyl ketone product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and materials. It is also used in the production of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions. The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxypyridine: This compound lacks the trifluoromethyl ketone group and has different chemical properties and reactivity.
1-(2,5-Dimethoxypyridin-4-yl)ethanone: This compound has an ethanone group instead of a trifluoromethyl ketone group, resulting in different chemical behavior and applications.
1-(2,5-Dimethoxypyridin-4-yl)-2,2-dimethylpropan-1-ol:
The uniqueness of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H8F3NO3 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-13-7(16-2)3-5(6)8(14)9(10,11)12/h3-4H,1-2H3 |
Clave InChI |
NVCSPNSHVDZNSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



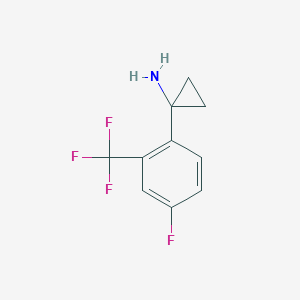
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

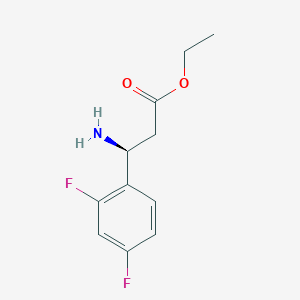
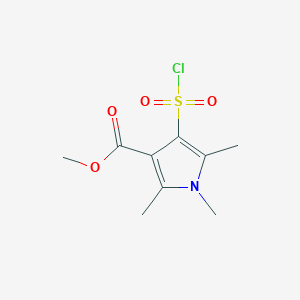
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
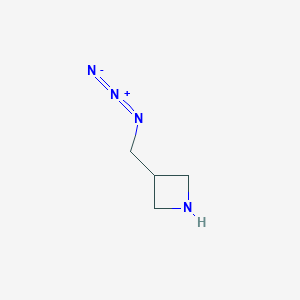
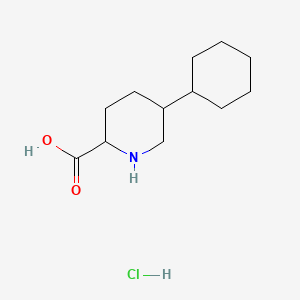
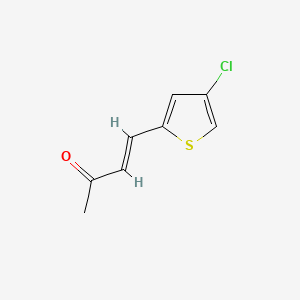
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
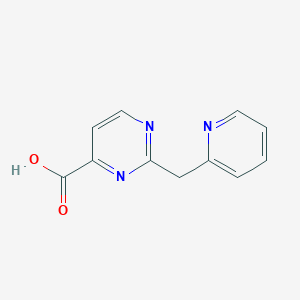
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
